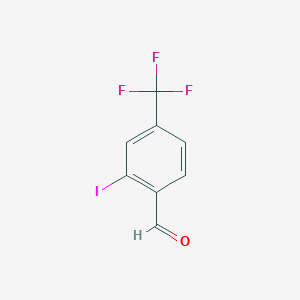

2-Iodo-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBXQINPERBCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731605 | |

| Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873006-01-0 | |

| Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.

Oxidation Products: The major product is 2-Iodo-4-(trifluoromethyl)benzoic acid.

Reduction Products: The major product is 2-Iodo-4-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Iodo-4-(trifluoromethyl)benzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it valuable in developing pharmaceuticals and agrochemicals .

Biological Research

This compound is utilized in studying enzyme inhibition and protein-ligand interactions . The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, which is crucial for evaluating its biological activity .

Medicinal Chemistry

Research indicates that derivatives of this compound are being explored for their potential as:

- Anticancer agents

- Antimicrobials

- Enzyme inhibitors

These properties make it a promising candidate for drug development aimed at treating various diseases .

Case Study 1: Synthesis of Spirocyclic Compounds

In a study focused on metabolic disorders, this compound was used to synthesize spirocyclic compounds that act as monoacylglycerol lipase (MAGL) inhibitors. These compounds demonstrated significant potential in managing metabolic disorders by modulating lipid metabolism .

Case Study 2: Development of Analgesics

Another research effort involved the synthesis of piperazine carbamate derivatives from this compound, which showed promise as analgesics. The structural modifications facilitated by the presence of the trifluoromethyl group were crucial for enhancing the pharmacological profiles of these derivatives .

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Bromomethyl)benzaldehyde

- Structure : C₈H₇BrO. Lacks the iodine and trifluoromethyl groups, featuring a bromomethyl substituent instead .

- Reactivity : The bromomethyl group is more reactive in nucleophilic substitutions compared to iodine due to bromine’s higher electronegativity. However, the absence of the electron-withdrawing trifluoromethyl group reduces its electrophilicity at the aldehyde position.

- Applications: Primarily used in cross-coupling reactions. Limited toxicological data necessitate stringent safety protocols during handling .

- Safety : First-aid measures for eye/skin exposure align with those for 2-iodo-4-(trifluoromethyl)benzaldehyde, emphasizing thorough rinsing and medical consultation .

2-Iodo-4-(trifluoromethyl)benzoic Acid

- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) group (C₈H₄F₃IO₂).

- Physicochemical Properties : The carboxylic acid group enhances hydrogen bonding, likely increasing melting point and aqueous solubility compared to the aldehyde analog .

- Applications : Used in metal-catalyzed carboxylation reactions. Its acidity makes it suitable for pH-dependent syntheses, contrasting with the aldehyde’s role in nucleophilic additions or condensations .

Halogen-Substituted Trifluoromethyl Benzaldehydes

- For example, 2-bromo-4-(trifluoromethyl)benzaldehyde may exhibit faster Suzuki coupling rates due to bromine’s balanced reactivity .

- Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature activates the aldehyde toward nucleophilic attack, a feature consistent across analogs. However, iodine’s polarizability may stabilize transition states in certain catalytic cycles .

Comparative Data Table

Research and Commercial Considerations

- Synthetic Utility : The iodine atom in this compound facilitates Ullmann or Buchwald-Hartwig amination reactions, critical in drug discovery . In contrast, brominated analogs are preferred for cost-sensitive applications.

- Supply Chain : Availability varies; CymitQuimica lists this compound as discontinued in bulk quantities, while Apollo Scientific maintains supply for research use .

- Stability : The aldehyde’s sensitivity to oxidation necessitates cold storage, whereas the benzoic acid analog is more robust under ambient conditions .

Biological Activity

2-Iodo-4-(trifluoromethyl)benzaldehyde, with the CAS number 873006-01-0, is an organic compound characterized by the presence of both iodine and trifluoromethyl functional groups on a benzaldehyde backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a synthetic intermediate.

- Molecular Formula: C8H4F3I

- Molecular Weight: 292.02 g/mol

- Appearance: Pale yellow solid

- Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as a precursor in the synthesis of biologically active compounds. Its structural features suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound is not extensively documented; however, it is hypothesized to function through:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Ligand Binding: It could potentially bind to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines. A study evaluating the antiproliferative effects of benzaldehyde derivatives found that modifications at the aromatic ring could enhance activity against cancer cells, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

Compounds with halogen substitutions are often evaluated for antimicrobial activity. The presence of iodine in this compound may contribute to its potential efficacy against bacterial strains. Research into halogenated compounds has demonstrated their ability to disrupt microbial membranes or inhibit essential enzymes .

Synthesis and Evaluation

A notable study synthesized various derivatives of benzaldehyde, including this compound, to evaluate their biological activities. The results indicated that certain derivatives exhibited strong inhibition against specific cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anticancer |

| Related Compound A | TBD | 20 | Antimicrobial |

| Related Compound B | TBD | 15 | Anticancer |

Applications in Drug Development

The unique structure of this compound makes it a valuable intermediate in drug development. Its derivatives are being explored for their potential as:

- Anticancer agents

- Antimicrobials

- Enzyme inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.